molecular formula C9H17NO3 B1476851 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid CAS No. 1850982-82-9

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B1476851
CAS No.: 1850982-82-9
M. Wt: 187.24 g/mol
InChI Key: OSJQSIFPQRVHTN-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The boiling point of “2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid” is predicted to be 594.4±50.0 °C, and its density is predicted to be 1.23±0.1 g/cm3 .

Scientific Research Applications

Quantum Chemical Investigations

  • 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid and its derivatives are studied for their molecular properties using Density Functional Theory (DFT) and quantum chemical calculations. The research focuses on electronic properties like the highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities, essential for understanding the compound's reactivity and stability (Bouklah et al., 2012).

Corrosion Inhibition

  • Pyrrolidine derivatives, closely related to this compound, have been synthesized and tested as corrosion inhibitors for steel in sulfuric acid solutions. The studies involve weight loss measurements, potentiodynamic polarization, linear polarization resistance, and electrochemical impedance spectroscopy methods. These compounds show potential in protecting metal surfaces against corrosion, with effectiveness influenced by compound concentration and temperature (Bouklah et al., 2006).

Synthesis of γ-Aminobutyric Acid Analogues

  • The compound is used in synthesizing cyclic γ-aminobutyric acid analogues, with specific focus on derivatives substituted at the 4-position. The synthesis involves key steps like intermolecular [2+2]-photocycloaddition and fragmentation reaction of the resulting cyclobutane moiety, highlighting its role in advanced synthetic chemistry for producing biologically active molecules (Petz et al., 2019).

Biochemical Analysis

Biochemical Properties

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound can interact with enzymes that recognize nitrogen-containing heterocycles, potentially inhibiting or activating their catalytic activity. Additionally, the ethoxymethyl group may enhance the compound’s binding affinity to certain proteins, leading to changes in their conformation and function. These interactions are crucial for understanding the compound’s role in various biochemical pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to altered cellular responses. Furthermore, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins. These effects on cellular metabolism and function highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, the compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce the enzyme’s catalytic efficiency. Alternatively, it may activate enzymes by stabilizing their active conformation. Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their ability to regulate target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and function. Studies have shown that the compound remains stable under certain conditions, but it may degrade when exposed to light, heat, or reactive chemicals. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function or modulating biochemical pathways. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. These factors are important for understanding how the compound exerts its effects at the cellular level .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Properties

IUPAC Name

2-[3-(ethoxymethyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-7-8-3-4-10(5-8)6-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJQSIFPQRVHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.